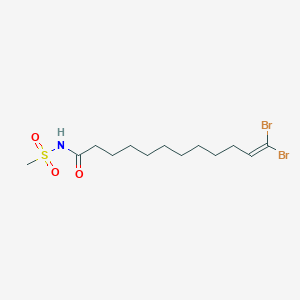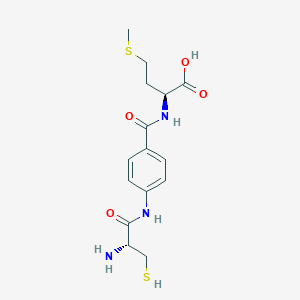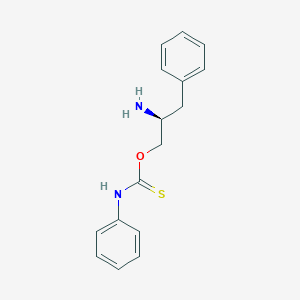
Carbaphethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbaphethiol is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. It is a derivative of carbapenem antibiotics, which are known for their broad-spectrum antimicrobial activity. Carbaphethiol possesses unique properties that make it a promising candidate for use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of carbaphethiol is not fully understood. However, it is believed to inhibit the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death. It has also been reported to modulate the expression of genes involved in inflammation and oxidative stress pathways.
Biochemical and Physiological Effects:
Carbaphethiol has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to exhibit a variety of biochemical and physiological effects, including the inhibition of bacterial growth, reduction of inflammation, and antioxidant activity. It has also been shown to modulate the expression of genes involved in various signaling pathways, including the NF-κB and Nrf2 pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaphethiol has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. It exhibits potent antibacterial activity against a wide range of bacteria, including drug-resistant strains. It also possesses anti-inflammatory and antioxidant properties, making it a versatile compound for use in various scientific research areas. However, carbaphethiol has some limitations. It is not water-soluble, which can limit its use in certain applications. It also has a short half-life, which may require frequent dosing in in vivo studies.
Direcciones Futuras
Carbaphethiol has great potential for use in various scientific research areas. Future research should focus on elucidating its mechanism of action and identifying its molecular targets. The development of water-soluble derivatives of carbaphethiol may also expand its potential applications. In addition, further studies are needed to investigate its efficacy in in vivo models of infectious diseases, inflammation, and oxidative stress-related disorders. The potential use of carbaphethiol in combination with other antimicrobial agents should also be explored.
Conclusion:
In conclusion, carbaphethiol is a promising compound with potential applications in various scientific research areas. Its unique properties, including potent antibacterial activity, anti-inflammatory and antioxidant properties, make it a versatile compound for use in drug discovery and development. Further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of water-soluble derivatives and the investigation of its efficacy in in vivo models of various diseases are important future directions.
Métodos De Síntesis
Carbaphethiol can be synthesized by reacting carbapenem antibiotics with thiol-containing compounds. The most commonly used method involves the reaction of carbapenem with 2-mercaptoethanol in the presence of a base. This method yields carbaphethiol with high purity and yield. Other methods, such as the reaction of carbapenem with cysteine or glutathione, have also been reported.
Aplicaciones Científicas De Investigación
Carbaphethiol has been extensively studied for its potential applications in various scientific research areas. It has been shown to possess potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. In addition to its antimicrobial activity, carbaphethiol has been reported to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of infectious diseases, inflammation, and oxidative stress-related disorders.
Propiedades
Número CAS |
118104-82-8 |
|---|---|
Nombre del producto |
Carbaphethiol |
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1 |
Clave InChI |
RNXJOHPVZIKWLE-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N |
SMILES |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
SMILES canónico |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
Otros números CAS |
118104-82-8 |
Sinónimos |
1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate carbaphethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



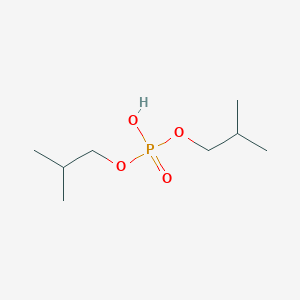
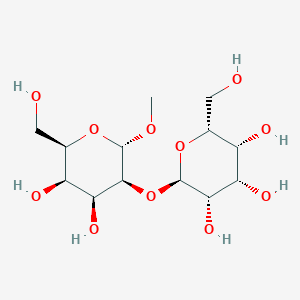

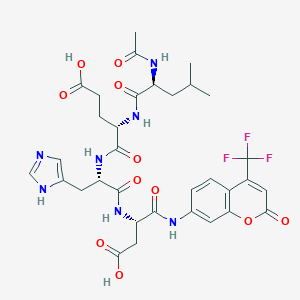
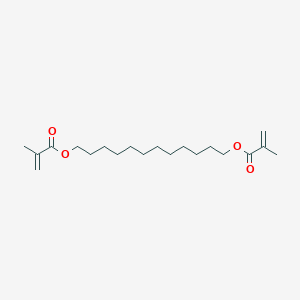
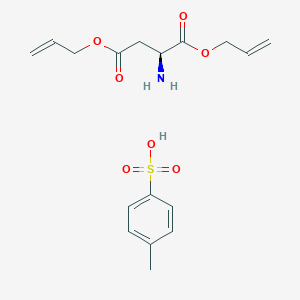
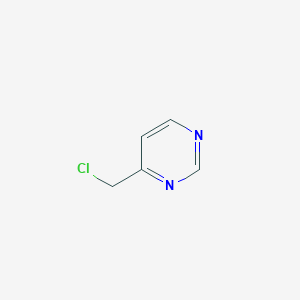

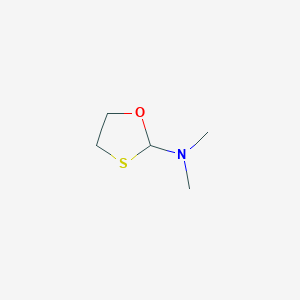
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)

